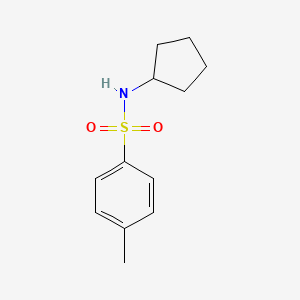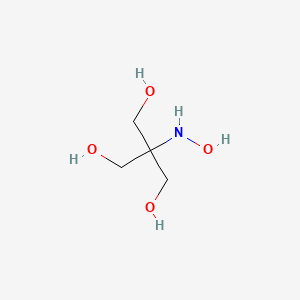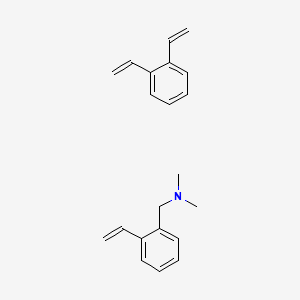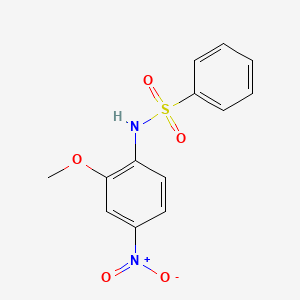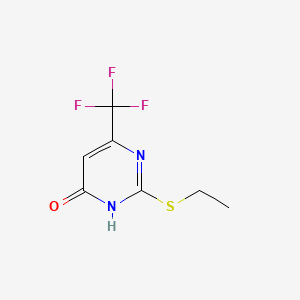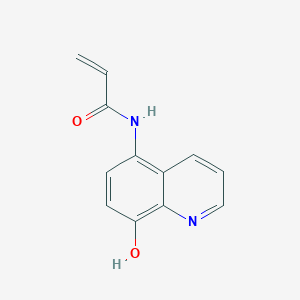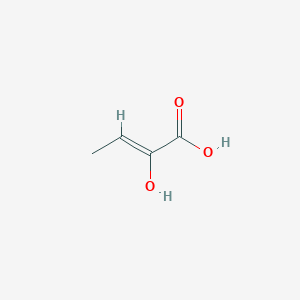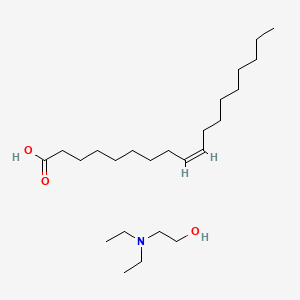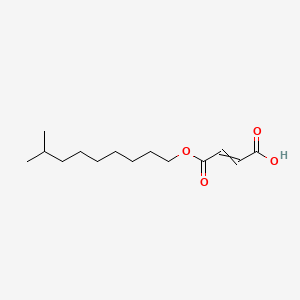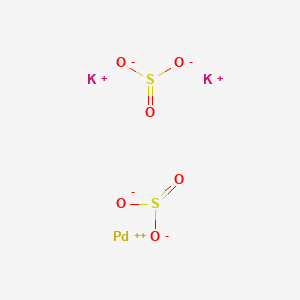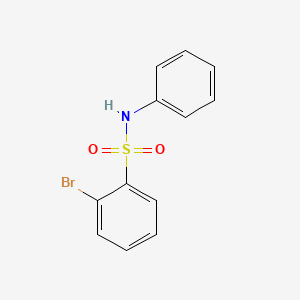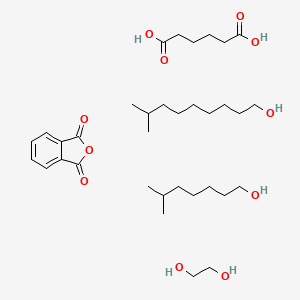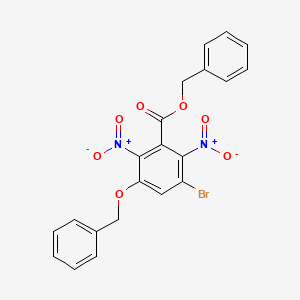
3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester
Descripción general
Descripción
3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester is an organic compound with a complex structure characterized by the presence of bromine, nitro groups, and benzyloxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester typically involves multiple steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups at the 2 and 6 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated benzoic acid is then brominated at the 3 position using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Benzyloxy Substitution: The hydroxyl group of the benzoic acid is protected by converting it into a benzyloxy group. This can be done using benzyl chloride in the presence of a base like sodium hydroxide.
Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and bromination steps, and the use of automated systems for esterification and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid.
Reduction: 3-Bromo-5-benzyloxy-2,6-diaminobenzoic acid benzyl ester.
Substitution: 3-Amino-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester or 3-Thio-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.
Biology and Medicine
The compound’s derivatives, particularly those with amino groups, may exhibit biological activity and could be explored for potential therapeutic applications. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester depends on its specific application. For example, if used as a precursor in organic synthesis, its reactivity is governed by the electron-withdrawing effects of the nitro groups and the electron-donating effects of the benzyloxy group. In biological systems, its derivatives might interact with cellular targets such as enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2,6-dinitrobenzoic acid
- 5-Benzyloxy-2,6-dinitrobenzoic acid
- 3-Bromo-5-benzyloxybenzoic acid
Uniqueness
3-Bromo-5-benzyloxy-2,6-dinitrobenzoic acid benzyl ester is unique due to the combination of bromine, nitro, and benzyloxy groups in its structure. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds.
Propiedades
IUPAC Name |
benzyl 3-bromo-2,6-dinitro-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O7/c22-16-11-17(30-12-14-7-3-1-4-8-14)20(24(28)29)18(19(16)23(26)27)21(25)31-13-15-9-5-2-6-10-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIMIFULGMZVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400608 | |
| Record name | Benzyl 3-(benzyloxy)-5-bromo-2,6-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-25-5 | |
| Record name | Benzyl 3-(benzyloxy)-5-bromo-2,6-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


